

#### **BNC-210 for PTSD treatment research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BNC-210   |           |
| Cat. No.:            | B15193116 | Get Quote |

An In-depth Technical Guide on BNC-210 for Post-Traumatic Stress Disorder (PTSD) Research

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BNC-210** is a novel, first-in-class investigational therapeutic agent being evaluated for the treatment of Post-Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[1][2] It functions as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a unique mechanism of action that differentiates it from current standard-of-care treatments like selective serotonin reuptake inhibitors (SSRIs).[1][3][4][5] Preclinical and clinical research suggests that **BNC-210** possesses anxiolytic properties without the sedative, cognitive-impairing, or addictive side effects commonly associated with benzodiazepines.[3][6] [7] A recently completed Phase 2b clinical trial (ATTUNE) in patients with PTSD has demonstrated a statistically significant improvement in symptom severity, positioning **BNC-210** as a promising candidate for further development.[8][9][10] This document provides a comprehensive technical overview of **BNC-210**, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to inform ongoing and future research.

### **Core Mechanism of Action**

**BNC-210** exerts its therapeutic effects by acting as a negative allosteric modulator of the  $\alpha$ 7 nAChR.[3][11] Unlike competitive antagonists that bind directly to the acetylcholine binding site, **BNC-210** binds to an allosteric site on the receptor.[3][7] This binding event modulates the receptor's conformation, reducing the probability of the ion channel opening in response to the



binding of the endogenous agonist, acetylcholine.[12] This modulation of cholinergic neurotransmission is believed to temper the hyperactivity observed in anxiety-related neural circuits, particularly the amygdala-prefrontal networks.[13][14] The α7 nAChR is highly expressed in brain regions critical to the fear and anxiety response, such as the amygdala.[15]

### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of **BNC-210** as a negative allosteric modulator of the  $\alpha$ 7 nAChR.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **BNC-210**.

## **Table 1: Preclinical Efficacy Data**



| Model                      | Species                 | Comparator | Key Finding                                                              | Citation |
|----------------------------|-------------------------|------------|--------------------------------------------------------------------------|----------|
| Elevated Plus<br>Maze      | Rat                     | Diazepam   | Anxiolytic effect comparable to Diazepam.                                | [3][12]  |
| Light-Dark Box             | Mouse                   | Diazepam   | Demonstrated anxiolytic activity.                                        | [12]     |
| CCK-4/CCK-8<br>Challenge   | Rat                     | -          | Reversed anxiogenic effects of CCK peptides.                             | [3]      |
| in vitro Receptor<br>Assay | Human/Rat Cell<br>Lines | -          | IC50 values in the range of 1.2-3μM for inhibition of α7 nAChR currents. | [3][13]  |

**Table 2: Clinical Trial Efficacy Data for PTSD (ATTUNE Phase 2b)** 



| Endpoint                                             | Timepoint | BNC-210<br>(900mg<br>BID)                       | Placebo | p-value | Effect<br>Size<br>(Cohen's<br>d) | Citation           |
|------------------------------------------------------|-----------|-------------------------------------------------|---------|---------|----------------------------------|--------------------|
| Primary: Change in CAPS-5 Total Score                | Week 12   | Statistically<br>significant<br>improveme<br>nt | -       | 0.048   | 0.40                             | [4][9][10]<br>[11] |
| Change in<br>CAPS-5<br>Total Score                   | Week 4    | Statistically<br>significant<br>improveme<br>nt | -       | 0.015   | -                                | [10]               |
| Change in<br>CAPS-5<br>Total Score                   | Week 8    | Statistically<br>significant<br>improveme<br>nt | -       | 0.014   | -                                | [10]               |
| Secondary:<br>Change in<br>MADRS<br>(Depressio<br>n) | Week 12   | Statistically<br>significant<br>improveme<br>nt | -       | 0.040   | -                                | [4][10]            |
| Secondary:<br>Change in<br>ISI (Sleep)               | Week 12   | Statistically<br>significant<br>improveme<br>nt | -       | 0.041   | -                                | [4][10]            |

Table 3: Clinical Trial Efficacy Data for GAD (Phase 2 fMRI Study)



| Endpoint                                           | BNC-210<br>Dose   | Comparator | Key Finding                             | p-value | Citation |
|----------------------------------------------------|-------------------|------------|-----------------------------------------|---------|----------|
| Amygdala<br>Reactivity<br>(Right)                  | 300 mg (Low)      | Placebo    | Significant reduction                   | 0.006   | [13]     |
| Amygdala<br>Reactivity<br>(Left)                   | 300 mg (Low)      | Placebo    | Significant reduction                   | 0.011   | [13]     |
| Amygdala<br>Reactivity<br>(Right/Left)             | 2000 mg<br>(High) | Placebo    | No significant difference               | 0.33    | [13]     |
| Amygdala-<br>Anterior<br>Cingulate<br>Connectivity | 300 mg (Low)      | Placebo    | Significant reduction                   | -       | [13]     |
| Threat<br>Avoidance<br>(JORT)                      | 300 mg            | Placebo    | Significant<br>decrease in<br>intensity | 0.007   | [16]     |
| Threat<br>Avoidance<br>(JORT)                      | 2000 mg           | Placebo    | Significant<br>decrease in<br>intensity | 0.033   | [16]     |

**Table 4: Safety & Tolerability Data (ATTUNE Phase 2b)** 



| Adverse Event (AE) Metric   | BNC-210<br>(900mg BID)                                        | Placebo | Notes                                                                                   | Citation   |
|-----------------------------|---------------------------------------------------------------|---------|-----------------------------------------------------------------------------------------|------------|
| Patients with ≥1<br>TEAE    | 66.7%                                                         | 53.8%   | Most AEs were mild or moderate. No serious AEs with BNC210.                             | [8][9][11] |
| Discontinuations due to AEs | 19.8%                                                         | 9.4%    | -                                                                                       | [8]        |
| Common AEs (>5%)            | Headache, nausea, fatigue, hepatic enzyme (ALT/AST) increases | -       | No excess<br>reports of sexual<br>side effects vs.<br>placebo.                          | [8][9]     |
| Hepatic Enzyme<br>Increase  | 13.3%                                                         | 0.19%   | Increases were not associated with liver injury; most resolved without discontinuation. | [10][17]   |

# **Experimental Protocols**

Detailed methodologies for key clinical trials are provided below.

# **ATTUNE (Phase 2b PTSD Trial - NCT04951076)**

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at 34 sites in the United States and the United Kingdom.[10][11]
- Participant Population: 212 adult patients (18-75 years) with a current DSM-5 diagnosis of PTSD.[10][11] Inclusion criteria required a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30.[5][11]



- Intervention: Patients were randomized 1:1 to receive either **BNC-210** (900 mg, dispersible tablet formulation) or a matched placebo, administered orally twice daily (BID) for 12 weeks. [4][10]
- Primary Endpoint: Change from baseline to Week 12 in the CAPS-5 total symptom severity score.[10][11]
- Secondary Endpoints: Included changes from baseline in the Montgomery-Åsberg
  Depression Rating Scale (MADRS), Insomnia Severity Index (ISI), Clinician Global
  Impression Severity (CGI-S), Patient Global Impression Severity (PGI-S), and the
  Sheehan Disability Scale (SDS).[10]
- Statistical Analysis: Efficacy was assessed in the modified intent-to-treat (mITT) population.
   The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).
   [11]

# **ATTUNE Trial Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow diagram for the Phase 2b ATTUNE clinical trial.



### **GAD fMRI Study (Phase 2 - EudraCT 2014-004937-15)**

- Study Design: A single-center, randomized, double-blind, placebo- and active-controlled, four-way crossover study.[13][16][18]
- Participant Population: 24 adult patients with a DSM-IV diagnosis of Generalized Anxiety Disorder (GAD), who were otherwise healthy and not currently receiving treatment.[13][19]
- Interventions: Each participant received four single-dose treatments in a randomized order over four separate visits:
  - BNC-210 low dose (300 mg) + Placebo
  - BNC-210 high dose (2000 mg) + Placebo
  - Lorazepam (1.5 mg, active control) + Placebo
  - Placebo + Placebo[13][16]
- Primary Endpoints:
  - Change in cerebral perfusion measured by arterial spin labeling (ASL).[16][19]
  - Change in amygdala activity in response to fearful face stimuli during the Emotional Faces
     Task (EFT), measured by blood-oxygen-level-dependent (BOLD) fMRI.[13][16][19]
- Secondary Endpoint: Change in threat-avoidance behavior measured by the Joystick Operated Runway Task (JORT).[16][19]
- Procedure: On each of the four visits, participants received a single oral dose of the study drug. Brain imaging (fMRI) and behavioral tasks were conducted after dosing.[13][18]

# **GAD fMRI Study Logic Diagram**





Click to download full resolution via product page

Caption: Logical flow of the four-way crossover fMRI study in GAD patients.

#### **Discussion and Future Directions**

The results from the Phase 2b ATTUNE study are a significant milestone, providing the first robust, placebo-controlled evidence of **BNC-210**'s efficacy in treating the core symptoms of PTSD.[8][10] The statistically significant reduction in the CAPS-5 total score, coupled with improvements in comorbid depression and insomnia, suggests a broad therapeutic benefit.[4] [10] The effect size of 0.40 is clinically meaningful and compares favorably to currently approved treatments.[4][8]

The mechanism, focused on modulating the  $\alpha7$  nAChR, is strongly supported by the GAD fMRI study, which demonstrated that a low dose of **BNC-210** successfully reduced hyperactivity in the amygdala, a key neural substrate of fear and anxiety.[13][16] The lack of effect at a higher dose in that specific study suggests a potential therapeutic window or a hormetic doseresponse curve, which warrants further investigation.[12][13]



While the development for acute treatment of Social Anxiety Disorder did not meet its primary endpoint in a Phase 3 trial, the positive data from chronic daily dosing in PTSD underscores a different and promising therapeutic profile for this indication.[20] The favorable safety profile, particularly the absence of sedation, cognitive impairment, and withdrawal symptoms, remains a key differentiating factor from SSRIs and benzodiazepines.[6][8]

Future research should focus on replicating the ATTUNE trial findings in a larger Phase 3 registrational program, as planned by the developers.[4][8] Further exploration of the optimal dosing strategy is crucial. Research into biomarkers that could predict patient response to **BNC-210** would also be highly valuable for personalizing treatment for individuals suffering from PTSD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety |
   Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. BNC-210 by Bionomics for Post-Traumatic Stress Disorder (PTSD): Likelihood of Approval [pharmaceutical-technology.com]
- 3. neurofit.com [neurofit.com]
- 4. Bionomics to advance non-SSRI PTSD candidate to Phase III Clinical Trials Arena [clinicaltrialsarena.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Bionomics Announces Positive Phase 2 ATTUNE Study Results for BNC210 in PTSD in NEJM Evidence [synapse.patsnap.com]



- 10. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 11. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]
- 16. neurofit.com [neurofit.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. | BioWorld [bioworld.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [BNC-210 for PTSD treatment research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193116#bnc-210-for-ptsd-treatment-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com